molecular formula C13H14N2OS B1379159 1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide CAS No. 1461706-67-1

1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B1379159
CAS No.: 1461706-67-1
M. Wt: 246.33 g/mol
InChI Key: KZTARCOWBBEYEH-UHFFFAOYSA-N
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Description

1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide is a chemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminonaphthalene group attached to a sulfanyl group, which is further linked to a dimethylformamide moiety.

Preparation Methods

The synthesis of 1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 4-aminonaphthalene-1-thiol with N,N-dimethylformamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminonaphthalene group can form hydrogen bonds and π-π interactions with target molecules, while the sulfanyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

1-[(4-Aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

S-(4-aminonaphthalen-1-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-15(2)13(16)17-12-8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTARCOWBBEYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160981
Record name Carbamothioic acid, N,N-dimethyl-, S-(4-amino-1-naphthalenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-67-1
Record name Carbamothioic acid, N,N-dimethyl-, S-(4-amino-1-naphthalenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, S-(4-amino-1-naphthalenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 2
1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 3
Reactant of Route 3
1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 4
1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 5
1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 6
1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide

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